

## Scaling up ceramide synthesis from N-Boc-1pivaloyl-D-erythro-sphingosine

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Compound of Interest

N-Boc-1-pivaloyl-D-erythrosphingosine

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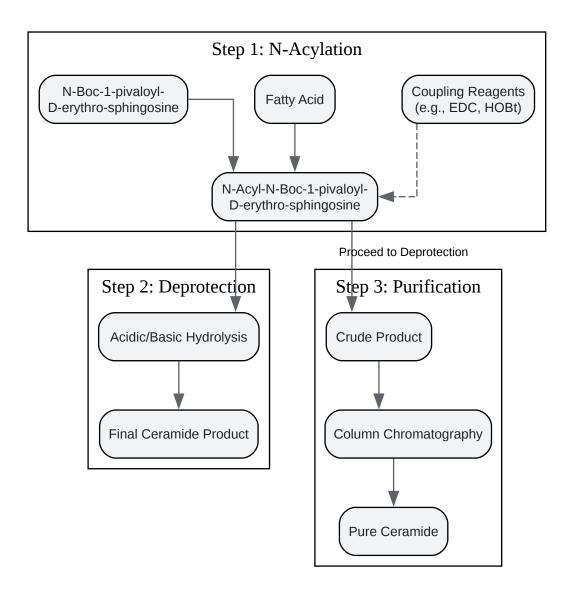
# Technical Support Center: Scaling Up Ceramide Synthesis

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of ceramides, specifically focusing on the scale-up from **N-Boc-1-pivaloyl-D-erythro-sphingosine**.

## I. Experimental Workflow & Signaling Pathway

The synthesis involves a two-step process: N-acylation of the protected sphingosine backbone followed by the deprotection of both the N-Boc and 1-O-pivaloyl groups to yield the final ceramide product.



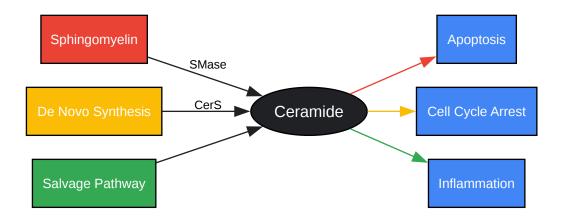


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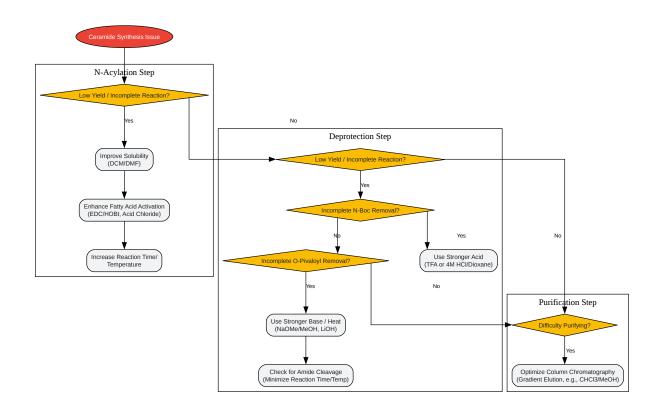
A high-level overview of the ceramide synthesis process.

Ceramides are central signaling molecules in various cellular pathways, including apoptosis, cell cycle arrest, and inflammation.[1] Their synthesis and degradation are tightly regulated.









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### References

- 1. Boc Deprotection TFA [commonorganicchemistry.com]
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